2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
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Overview
Description
The compound 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule known for its significant applications in the field of antibiotics. It is commonly referred to as Gentamicin , a broad-spectrum antibiotic used to treat various types of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps, including the protection and deprotection of functional groups, and the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound is carried out through fermentation processes using specific strains of Micromonospora bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and amino sugar chemistry.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat severe bacterial infections, including sepsis and respiratory tract infections.
Mechanism of Action
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication, ultimately causing cell death. The primary molecular targets are the 30S ribosomal subunit and the 16S rRNA within the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminoglycoside antibiotics such as:
- Streptomycin
- Neomycin
- Tobramycin
- Amikacin
Uniqueness
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: is unique due to its broad-spectrum activity and effectiveness against a wide range of Gram-negative and Gram-positive bacteria. Its stability and efficacy in various formulations make it a valuable antibiotic in both human and veterinary medicine .
Properties
CAS No. |
51846-98-1 |
---|---|
Molecular Formula |
C20H41N5O9 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O9/c1-6(21)14-11(27)10(26)9(24)18(32-14)33-15-7(22)4-8(23)16(12(15)28)34-19-13(29)17(25-3)20(2,30)5-31-19/h6-19,25-30H,4-5,21-24H2,1-3H3 |
InChI Key |
WYJSPPYVEJPMJA-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N |
Synonyms |
antibiotic JI 20B antibiotic JI-20B |
Origin of Product |
United States |
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